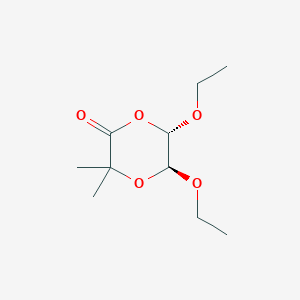
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid
Overview
Description
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is a 4-ethoxy-3-carboxybenzenesulfonamide in which the sulfonamide nitrogen is a member of a piperazine ring . It is a sulfonamide and a member of piperazines . It is functionally related to a benzoic acid .
Synthesis Analysis
The synthesis of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid involves several steps . The process starts with reacting 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide with hydrogen chloride in a solvent such as isopropanol. This is followed by reacting the resulting compound with 2-ethoxybenzoic acid in the presence of phosphorous oxychloride and dimethylformamide. The compound is then cyclized with anhydrous 2-ethoxyethanol in the presence of sodium hydroxide and tetrabutylammonium bromide. Finally, the compound is reacted under anhydrous conditions with 4-methylpiperazin-1-sulfamoyl chloride hydrochloride in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
The molecular formula of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is C14H20N2O5S . The average mass is 328.384 Da and the monoisotopic mass is 328.109283 Da .Chemical Reactions Analysis
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic Acid is used as a reactant in the synthesis of Sildenafil Citrate, an orally active selective type 5 cGMP phosphodiesterase inhibitor .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 507.0±60.0 °C at 760 mmHg, and a flash point of 260.4±32.9 °C . It has 7 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds . The polar surface area is 96 Å2 .Scientific Research Applications
Chemical Structure and Properties
“2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid” is a 4-ethoxy-3-carboxybenzenesulfonamide in which the sulfonamide nitrogen is a member of a piperazine ring . It has the molecular formula C14H20N2O5S and an average mass of 328.384 Da .
Classification
This compound is classified as a piperazine and a sulfonamide . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, while sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing compound.
Synthesis of Sildenafil Citrate
One of the main applications of “2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid” is its use as a reactant in the synthesis of Sildenafil Citrate , an orally active selective type 5 cGMP phosphodiesterase inhibitor. Sildenafil Citrate is most commonly known as the active ingredient in Viagra, which is used to treat erectile dysfunction.
Mechanism of Action
Target of Action
The primary target of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is the type 5 cGMP phosphodiesterase (PDE5) . PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a substance that promotes muscle relaxation and vasodilation. By inhibiting PDE5, this compound prolongs the action of cGMP, leading to prolonged muscle relaxation and vasodilation .
Mode of Action
2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid acts as a PDE5 inhibitor . It binds to the active site of the PDE5 enzyme, preventing it from breaking down cGMP. This leads to an increase in cGMP levels, which in turn promotes muscle relaxation and vasodilation .
Biochemical Pathways
The compound affects the cGMP-dependent pathway . Under normal conditions, cGMP is broken down by PDE5. By inhibiting PDE5, the compound prevents the breakdown of cGMP, leading to increased levels of cGMP. This results in prolonged muscle relaxation and vasodilation, which can have various downstream effects depending on the specific tissues where PDE5 is present .
Pharmacokinetics
These typically include good oral bioavailability, metabolism by liver enzymes, and excretion in the urine .
Result of Action
The primary result of the action of 2-Ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid is prolonged muscle relaxation and vasodilation due to increased cGMP levels . This can lead to various effects depending on the specific tissues where PDE5 is present. For example, in the blood vessels, it can lead to lowered blood pressure .
properties
IUPAC Name |
2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-3-21-13-5-4-11(10-12(13)14(17)18)22(19,20)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKSEEXWAGLOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478256 | |
| Record name | 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194602-23-8 | |
| Record name | 2-Ethoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194602-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2E)-5,6-Dimethoxy-2-(Pyridin-4-yl methylene Indan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol](/img/structure/B66313.png)








![Dimethyl-[methyl-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]-trimethylsilyloxysilyl]oxy-trimethylsilyloxysilane](/img/structure/B66339.png)
![2-Chloro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B66340.png)